1H-1-benzazepine-2,5-dione
Overview
Description
1H-1-Benzazepine-2,5-dione is a heterocyclic compound that features a seven-membered azepine ring fused with a benzene ringIt serves as a core structure in various therapeutic agents, including those targeting cardiovascular diseases, rheumatoid arthritis, and certain types of cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-1-Benzazepine-2,5-dione can be synthesized through several methods. One notable approach involves the reaction of N,N-substituted maleamic acids. This method is advantageous due to its simplicity and efficiency . Another method involves a four-component reaction of isatins, α-haloketones, activated acetylenic compounds, and isoquinoline in the presence of potassium fluoride/clinoptilolite nanoparticles in an acidic solution of hydrogen peroxide at room temperature .
Industrial Production Methods: In industrial settings, the synthesis of this compound often employs continuous high-pressure operations. This method enhances reaction rates and yields by utilizing high temperature and pressure conditions, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1H-1-Benzazepine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of appropriate catalysts.
Major Products: The major products formed from these reactions include various substituted benzazepine derivatives, which can exhibit enhanced biological activities .
Scientific Research Applications
1H-1-Benzazepine-2,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme inhibition and receptor binding.
Medicine: It serves as a scaffold for the development of drugs targeting diseases such as cancer, cardiovascular disorders, and neurological conditions.
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1H-1-benzazepine-2,5-dione involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
1H-1-Benzazepine-2,5-dione can be compared with other similar compounds, such as:
1,4-Benzodiazepine-2,5-dione: This compound shares a similar core structure but differs in the position of the nitrogen atom within the ring.
Quinazolinones: These compounds also feature a fused benzene ring but have different heterocyclic components.
Uniqueness: this compound is unique due to its specific ring structure and the diverse range of biological activities it exhibits. Its ability to serve as a versatile scaffold for drug development sets it apart from other similar compounds .
Properties
IUPAC Name |
1H-1-benzazepine-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c12-9-5-6-10(13)11-8-4-2-1-3-7(8)9/h1-6H,(H,11,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIVZHVZUMZYFJP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=CC(=O)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80311207 | |
Record name | 1H-1-benzazepine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80311207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10315-38-5 | |
Record name | NSC240464 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240464 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1H-1-benzazepine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80311207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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